(2S)-1-(2,6-difluorophenoxy)propan-2-amine is a chiral compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of phenoxypropanamines, which are often investigated for their biological activities, particularly in the field of pharmacology. The specific configuration of the amine group and the presence of difluorophenoxy substituents contribute to its distinct properties and efficacy.
The compound can be synthesized through various chemical methods, with research indicating its relevance in therapeutic applications. It is often studied in relation to its interactions with biological systems, particularly as an inhibitor of specific enzymes or pathways.
The synthesis of (2S)-1-(2,6-difluorophenoxy)propan-2-amine typically involves several key steps:
The synthesis can follow a multi-step process:
The molecular structure of (2S)-1-(2,6-difluorophenoxy)propan-2-amine can be represented as follows:
The stereochemistry at the second carbon is critical for its biological activity.
(2S)-1-(2,6-difluorophenoxy)propan-2-amine participates in various chemical reactions, including:
The reaction conditions must be optimized to prevent side reactions, especially given the presence of fluorine atoms which can affect reactivity.
The mechanism of action for (2S)-1-(2,6-difluorophenoxy)propan-2-amine is primarily linked to its role as an inhibitor of specific enzymes such as urokinase-type plasminogen activator. This inhibition can lead to modulation of fibrinolysis and may have implications in treating conditions related to thrombosis.
Research indicates that the compound's efficacy may depend on its ability to bind selectively to target proteins, which is influenced by its structural features.
Relevant data should be gathered through experimental analysis for comprehensive understanding.
(2S)-1-(2,6-difluorophenoxy)propan-2-amine has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its unique properties and potential therapeutic applications. Further research will help clarify its full scope of utility in scientific and clinical settings.
Chiral 1-phenoxypropan-2-amine derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and diverse biological activities. The presence of a stereogenic center at the propan-2-amine position creates enantiomers with potentially distinct pharmacological profiles, making enantioselective synthesis crucial for drug development. These compounds typically feature an ether linkage connecting an aromatic system to a propan-2-amine moiety, creating a flexible yet conformationally restrained architecture that can interact with diverse biological targets. The amine functionality provides a site for salt formation (e.g., hydrochloride salts for improved crystallinity and solubility) and enables key molecular interactions with target proteins through hydrogen bonding and electrostatic contacts [2] [10].
Historically, structurally related compounds have demonstrated significant therapeutic utility across multiple disease domains. For instance, (R)-1-(2,6-dimethylphenoxy)propan-2-amine (DB07129) has been identified as an inhibitor of urokinase-type plasminogen activator, a target implicated in cancer metastasis and inflammatory processes [1]. Similarly, various 1-arylpropan-2-amine derivatives serve as key structural motifs in FDA-approved medications for conditions ranging from attention deficit hyperactivity disorder (e.g., amphetamine derivatives) to Parkinson's disease (e.g., selegiline) and benign prostatic hyperplasia (e.g., tamsulosin) [4]. The molecular hybridization strategy—combining pharmacophoric elements from different bioactive molecules—has frequently incorporated chiral phenoxypropanamine units to create novel therapeutic candidates with potentially enhanced efficacy and tailored properties [3].
The strategic incorporation of fluorine atoms into bioactive molecules represents one of the most impactful approaches in contemporary drug design. Approximately 20% of currently marketed pharmaceuticals contain fluorine, with the proportion rising to 50% in agrochemicals, underscoring fluorine's critical role in optimizing drug properties [6]. The 2,6-difluoro substitution pattern observed in (2S)-1-(2,6-difluorophenoxy)propan-2-amine is particularly significant due to several advantageous effects on molecular properties and target interactions.
The ortho-fluorine positions create steric and electronic effects that constrain the rotational freedom of the phenoxy ether linkage. This restriction reduces conformational flexibility and may preorganize the molecule for optimal target binding. Fluorine's high electronegativity (3.98 Pauling) induces strong electron withdrawal from the aromatic ring, significantly lowering the pKa of adjacent functional groups and modulating electronic distribution throughout the π-system. This electron-deficient aromatic system may enhance interactions with electron-rich regions of target proteins through dipole-dipole interactions or quadrupole stacking [6] [10].
Physicochemically, fluorine substitution generally increases metabolic stability by strengthening adjacent carbon bonds (C-F bond energy: 472 kJ/mol) and blocking common oxidative metabolic pathways mediated by cytochrome P450 enzymes. The 2,6-difluoro pattern specifically shields the ether linkage from oxidative cleavage while potentially enhancing membrane permeability due to increased lipophilicity relative to non-fluorinated analogs [6]. This balanced improvement in both stability and permeability makes fluorinated compounds particularly valuable for optimizing pharmacokinetic profiles. The dramatic impact of fluorine positioning is evidenced by FDA approvals, with ten fluorinated drugs approved in 2021 alone, including oncology therapeutics (sotorasib), antiviral agents, and cardiovascular drugs (vericiguat) [6].
Table 1: Physicochemical Properties of (2S)-1-(2,6-Difluorophenoxy)propan-2-amine Hydrochloride
Property | Value | Significance |
---|---|---|
Chemical Formula | C₉H₁₂ClF₂NO | Defines elemental composition and molecular weight |
Molecular Weight | 223.65 g/mol | Within optimal range for CNS penetration and oral bioavailability |
IUPAC Name | (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride | Standard chemical nomenclature specifying stereochemistry |
Appearance | Powder | Physical form relevant for formulation development |
Storage Conditions | +4°C | Indicates stability requirements |
SMILES Notation | CC(COC1=C(C=CC=C1F)F)N.Cl | Machine-readable chemical structure encoding |
Hazard Statements | H315-H319-H335 | Safety handling information (skin/eye irritation, respiratory irritation) |
CAS No.: 18766-67-1
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.:
CAS No.: 114460-92-3